
Cyclooct-4-en-1-yl valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclooct-4-en-1-yl valerate can be synthesized through esterification reactions. One common method involves the reaction of cyclooct-4-en-1-ol with valeric acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclooct-4-en-1-yl valerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclooct-4-en-1-yl carboxylic acid.
Reduction: Formation of cyclooct-4-en-1-yl alcohol.
Substitution: Formation of various substituted cyclooctene derivatives.
Aplicaciones Científicas De Investigación
Cyclooct-4-en-1-yl valerate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclooct-4-en-1-yl valerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release valeric acid and cyclooct-4-en-1-ol, which can further participate in various biochemical pathways. The unsaturated cyclooctene ring allows for additional chemical modifications, enhancing its versatility in different applications .
Comparación Con Compuestos Similares
Cyclooct-4-en-1-yl valerate can be compared with other cyclooctene derivatives:
Cyclooct-4-en-1-yl acetate: Similar structure but with an acetate ester group.
Cyclooct-4-en-1-yl butyrate: Contains a butyrate ester group instead of valerate.
Cyclooct-4-en-1-yl propionate: Features a propionate ester group.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other cyclooctene derivatives .
Propiedades
Número CAS |
93964-69-3 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
[(4Z)-cyclooct-4-en-1-yl] pentanoate |
InChI |
InChI=1S/C13H22O2/c1-2-3-11-13(14)15-12-9-7-5-4-6-8-10-12/h4-5,12H,2-3,6-11H2,1H3/b5-4- |
Clave InChI |
WIJXCQOLWPIWPZ-PLNGDYQASA-N |
SMILES isomérico |
CCCCC(=O)OC1CCC/C=C\CC1 |
SMILES canónico |
CCCCC(=O)OC1CCCC=CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


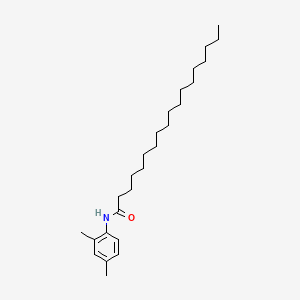
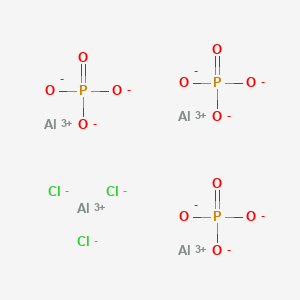
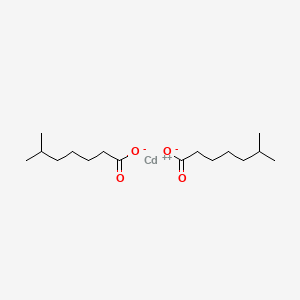
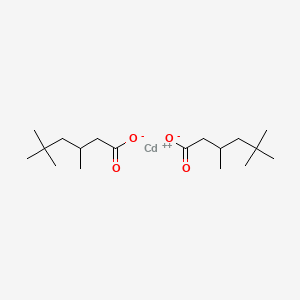
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)


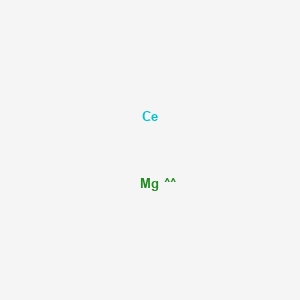
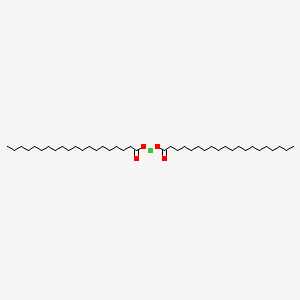
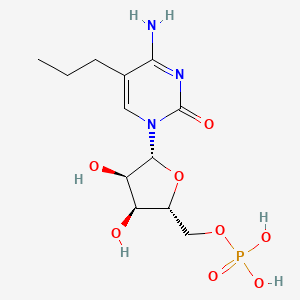

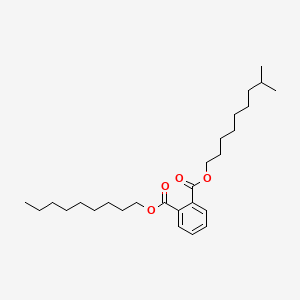
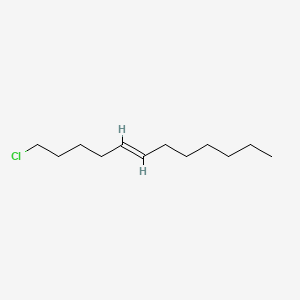
![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
